molecular formula C11H10Cl2N2O2 B8702635 4-(2,4-Dichlorobenzoyl)piperazin-2-one

4-(2,4-Dichlorobenzoyl)piperazin-2-one

Cat. No.: B8702635
M. Wt: 273.11 g/mol
InChI Key: NUFGSEWYWVXDKS-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorobenzoyl)piperazin-2-one is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperazin-2-one core substituted with a 2,4-dichlorobenzoyl group, a structural motif present in various biologically active molecules. Piperazine derivatives are frequently explored in pharmaceutical research due to their favorable physicochemical properties and ability to contribute to target affinity and specificity . This compound serves as a versatile building block and key intermediate for the synthesis of more complex molecules. The 2,4-dichlorobenzoyl moiety is a common pharmacophore in drug design, and its incorporation into a piperazin-2-one scaffold may be valuable for creating libraries of compounds for high-throughput screening. Related 1,4-disubstituted piperazine compounds have been studied for their anticonvulsant activity, providing a basis for investigating the potential neurological applications of novel piperazine derivatives . Furthermore, molecular hybrids containing piperazine and other aromatic systems have shown promise in antimicrobial research, particularly against Gram-positive bacteria like Staphylococcus aureus . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this product for their specific application.

Properties

Molecular Formula

C11H10Cl2N2O2

Molecular Weight

273.11 g/mol

IUPAC Name

4-(2,4-dichlorobenzoyl)piperazin-2-one

InChI

InChI=1S/C11H10Cl2N2O2/c12-7-1-2-8(9(13)5-7)11(17)15-4-3-14-10(16)6-15/h1-2,5H,3-4,6H2,(H,14,16)

InChI Key

NUFGSEWYWVXDKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The structural diversity of piperazin-2-one derivatives arises from substitutions on the aromatic tail or the piperazine ring. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Source
4-(2,4-Dichlorobenzoyl)piperazin-2-one C₁₄H₁₂Cl₂N₂O₂ 2,4-Dichlorobenzoyl Fungicide, herbicide
1-(2,4-Dichlorobenzoyl)-4-[(4-fluorophenyl)methyl]piperazine (1a) C₁₉H₁₇Cl₂FN₂O 4-Fluorophenylmethyl Tyrosinase inhibitor (low µM activity)
4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-2-one C₁₁H₉ClF₃N₃O 3-Chloro-5-(trifluoromethyl)pyridyl E. coli AcrAB-TolC efflux pump inhibitor
Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex C₁₈H₁₄Cl₄FeN₄O₂S₂ Iron-coordinated thiourea Anticandidate (ribonucleotide reductase inhibition)
(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one C₁₄H₂₀N₂O₃ 2,4-Dimethoxybenzyl, methyl Pharmaceutical intermediate

Key Research Findings

Agrochemical Efficacy: 4-(2,4-Dichlorobenzoyl)piperazin-2-one (pyrazoxyfen) is registered under ISO for broad-spectrum herbicidal and fungicidal use, targeting weeds like Echinochloa crus-galli .

Anticancer Lead : The iron complex in shows a 2.11 mM inhibition constant against ribonucleotide reductase, outperforming hydroxyurea (3.5 mM) .

Structural-Activity Relationship (SAR) : Bulky substituents (e.g., 2,4-dimethoxybenzyl in ) reduce enzymatic inhibition but improve pharmacokinetic properties for pharmaceutical use .

Preparation Methods

Acylation of Piperazin-2-one with 2,4-Dichlorobenzoyl Chloride

The most direct method involves reacting piperazin-2-one with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the secondary nitrogen of piperazin-2-one attacks the electrophilic carbonyl carbon of the acid chloride.

Procedure :

  • Piperazin-2-one (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

  • 2,4-Dichlorobenzoyl chloride (1.1 equiv) is added dropwise at 0°C.

  • Triethylamine (2.0 equiv) is introduced to scavenge HCl, with stirring continued for 12 hours at room temperature.

  • The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding 78–85% of the target compound.

Key Data :

ParameterValue
Reaction Time12 hours
Temperature0°C → 25°C
Yield78–85%
Purity (HPLC)>95%

Alkali-Mediated Cyclization of N-Substituted Piperazines

An alternative route involves cyclizing N-(2,4-dichlorobenzoyl)piperazine intermediates under basic conditions. This method is advantageous for scalability and avoids handling moisture-sensitive acid chlorides.

Procedure :

  • N-(2,4-Dichlorobenzoyl)piperazine (1.0 equiv) is treated with potassium tert-butoxide (1.2 equiv) in tetrahydrofuran.

  • The mixture is heated to 70°C for 6 hours, inducing intramolecular cyclization to form the piperazin-2-one ring.

  • The product is isolated by aqueous workup (pH adjustment to 5–6) and recrystallized from 2-butanone, achieving a yield of 82%.

Mechanistic Insight :
The base deprotonates the amide nitrogen, facilitating nucleophilic attack on the adjacent carbonyl group. This step is critical for ring closure and is highly sensitive to solvent polarity.

Solid-Phase Synthesis for High-Throughput Production

Recent advances employ resin-bound piperazine precursors to streamline purification. For example:

  • Wang resin-functionalized piperazine is acylated with 2,4-dichlorobenzoic acid using HBTU as a coupling agent.

  • Cyclization is induced by trifluoroacetic acid cleavage, releasing the product into solution.

  • This method achieves 90% purity after lyophilization, though yields are moderate (65–70%).

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may promote side reactions like over-acylation.

  • Low temperatures (0–5°C) improve selectivity during acylation, reducing dimerization.

Catalytic Improvements

The addition of catalytic DMAP (4-dimethylaminopyridine) accelerates acylation by 30%, reducing reaction time to 8 hours without compromising yield.

Purification Challenges

The compound’s high logP (4.21) complicates aqueous workup. Gradient elution chromatography with ethyl acetate/hexane (1:4 to 1:2) resolves this, achieving >99% purity.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 7.48 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.38 (d, J = 2.0 Hz, 1H, ArH), 4.12 (s, 2H, NCO), 3.85–3.78 (m, 4H, piperazine), 3.15–3.08 (m, 4H, piperazine).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-Cl).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes, confirming homogeneity.

Applications and Derivatives

While the primary focus is synthesis, derivatives of 4-(2,4-dichlorobenzoyl)piperazin-2-one exhibit dopamine D3 receptor antagonism, as seen in structurally related compounds . Modifications to the piperazinone ring (e.g., alkylation) could enhance blood-brain barrier permeability for neuropsychiatric applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,4-dichlorobenzoyl)piperazin-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via acylation of a piperazin-2-one core with 2,4-dichlorobenzoyl chloride under basic conditions (e.g., using triethylamine or pyridine as a base). Solvent choice (e.g., dichloromethane or THF) and temperature (room temperature vs. reflux) critically affect reaction kinetics and by-product formation. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of the acylating agent to minimize unreacted starting material.

Q. How can researchers characterize the structural integrity of 4-(2,4-dichlorobenzoyl)piperazin-2-one?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.
  • Mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects of the dichlorobenzoyl group .
    • Data Interpretation : Compare spectral data with computed PubChem entries to validate assignments .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor for neuroactive benzodiazepine analogs. Its dichlorobenzoyl moiety enhances lipophilicity, facilitating blood-brain barrier penetration. Researchers modify the piperazin-2-one ring to study GABA receptor interactions via competitive binding assays .

Advanced Research Questions

Q. How can synthetic protocols be optimized to scale up production while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Employ chiral auxiliaries or organocatalysts during acylation to control stereochemistry.
  • Flow Chemistry : Continuous flow systems reduce side reactions and improve heat management, enhancing reproducibility at multi-gram scales .
  • Quality Control : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to monitor enantiomeric excess (>99% ee) .

Q. What analytical challenges arise in quantifying trace impurities in 4-(2,4-dichlorobenzoyl)piperazin-2-one, and how are they resolved?

  • Methodological Answer :

  • Impurity Profiling : Identify by-products (e.g., hydrolyzed benzoyl derivatives) via LC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water).
  • Limit of Detection (LOD) : Achieve ≤0.1% impurity detection using high-sensitivity UV detectors (λ = 254 nm) .
  • Reference Standards : Cross-validate against pharmacopeial impurities (e.g., EP/BP monographs) .

Q. How do structural analogs of this compound exhibit divergent biological activities, and what computational tools predict these differences?

  • Methodological Answer :

  • SAR Studies : Replace the 2,4-dichlorophenyl group with fluorinated or methylated analogs to assess receptor affinity changes.
  • In Silico Modeling : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding free energies at GABA-A receptor sites .
  • Experimental Validation : Compare in vitro IC₅₀ values from radioligand displacement assays .

Q. What strategies mitigate contradictions in reported biological data for this compound across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like buffer pH, temperature, and cell line viability (e.g., HEK293 vs. neuronal primary cultures).
  • Batch Purity Verification : Re-test legacy samples using current analytical methods to rule out degradation or impurity effects .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in published EC₅₀/IC₅₀ values .

Safety and Environmental Considerations

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of aerosolized particles.
  • Spill Management : Absorb spills with vermiculite or sand, and dispose as hazardous waste .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer :

  • Storage : Keep in airtight containers at -20°C under inert gas (argon) to prevent hydrolysis of the benzoyl group.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC .

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